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Abstract
EDP-305 is a potent and selective, non-bile acid agonist of the Farnesoid X Receptor (FXR)

developed by Enanta Pharmaceuticals.[1] It has been investigated as a therapeutic agent for

non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[2][3] As a key

regulator of bile acid, lipid, and glucose homeostasis, FXR has emerged as a promising

therapeutic target for these metabolic and cholestatic liver diseases. This document provides a

comprehensive technical overview of EDP-305, including its chemical properties, mechanism of

action, and a summary of key preclinical and clinical findings.

Chemical Structure and Properties
EDP-305 is characterized by a steroidal backbone modified with a substituted urea-

sulfonamide side chain. This unique structure contributes to its high potency and selectivity for

the FXR.
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Property Value Reference

IUPAC Name

1-(4-tert-Butylphenyl)sulfonyl-

3-[(3R)-3-

[(3R,5S,6R,7R,8S,9S,10S,13R

,14S,17R)-6-ethyl-3,7-

dihydroxy-10,13-dimethyl-

2,3,4,5,6,7,8,9,11,12,14,15,16,

17-tetradecahydro-1H-

cyclopenta[a]phenanthren-17-

yl]butyl]urea

[1][4]

Molecular Formula C₃₆H₅₈N₂O₅S [4]

Molar Mass 630.93 g·mol⁻¹ [1]

CAS Number 1933507-63-1 [4]

SMILES Notation

CC[C@@H]1[C@@H]2C--

INVALID-LINK--CC[C@@H]4--

INVALID-LINK--

CCNC(=O)NS(=O)

(=O)C5=CC=C(C=C5)C(C)

(C)C)C)C">C@@HO

[1]

Mechanism of Action: FXR Agonism
EDP-305 functions as a potent agonist of the Farnesoid X Receptor, a nuclear receptor

primarily expressed in the liver, intestine, and kidneys. Upon activation by EDP-305, FXR

translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This

complex then binds to specific DNA sequences known as Farnesoid X Receptor Response

Elements (FXREs) in the promoter regions of target genes, thereby modulating their

transcription.

Key signaling pathways regulated by EDP-305-mediated FXR activation include:

Bile Acid Metabolism: Upregulation of the Small Heterodimer Partner (SHP), which in turn

inhibits Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid
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synthesis.[5] It also increases the expression of the Bile Salt Export Pump (BSEP),

promoting bile acid efflux from hepatocytes.[5]

Lipid Metabolism: Regulation of genes involved in triglyceride and cholesterol metabolism,

leading to reduced hepatic steatosis and improved lipid profiles.[2][3]

Inflammation and Fibrosis: Attenuation of inflammatory and fibrotic pathways in the liver.[2][3]
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Caption: EDP-305 activates the FXR signaling pathway.

Preclinical and Clinical Data
In Vitro Potency and Selectivity
EDP-305 has demonstrated high potency and selectivity for FXR in various cell-based assays.
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Assay System Parameter EDP-305
Obeticholic
Acid (OCA)

Reference

Chimeric FXR

Reporter (CHO

cells)

EC₅₀

Potent (specific

value not

consistently

reported)

- [5]

Full-Length FXR

Reporter

(HEK293 cells)

EC₅₀ 8 nM 130 nM [2][5]

TGR5 Activation

Assay
Activity Minimal Active [5]

In Vivo Efficacy in Animal Models
Studies in murine models of NASH have shown that EDP-305 improves key markers of the

disease.

Animal Model Key Findings Reference

STAM™ Mouse Model
Reduced NAFLD Activity Score

(NAS)
[6]

Diet-Induced NASH (DIN)

Mouse Model

Decreased hepatocyte

ballooning, attenuated hepatic

steatosis and dyslipidemia

[2][3]

Phase II Clinical Trial in NASH Patients
A Phase II, double-blind, placebo-controlled study evaluated the efficacy and safety of EDP-
305 in patients with fibrotic NASH.
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Parameter
(Change from
Baseline at
Week 12)

EDP-305 (2.5
mg)

Placebo p-value Reference

Alanine

Aminotransferas

e (ALT)

-27.9 U/L -15.4 U/L 0.049 [7]

Liver Fat Content

(Absolute

Reduction)

-7.1% -2.4% 0.0009 [7]

The most common adverse events reported were pruritus, nausea, vomiting, diarrhea,

headache, and dizziness.[7]

Experimental Protocols
FXR Reporter Gene Assay (HEK293 cells)
This protocol outlines the general steps for assessing the potency of FXR agonists like EDP-
305.
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Seed HEK293 cells into 96-well plates

Transfect cells with full-length human FXR
and a luciferase reporter construct

containing FXREs

Incubate for 24 hours

Treat cells with varying concentrations
of EDP-305 or control compounds

Incubate for an additional 24 hours

Lyse cells and measure luciferase activity

Calculate EC50 values by fitting data to a
dose-response curve

Click to download full resolution via product page

Caption: Workflow for an FXR reporter gene assay.

Methodology:

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media

and seeded into 96-well plates.
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Transfection: Cells are co-transfected with a plasmid encoding full-length human FXR and a

reporter plasmid containing a luciferase gene under the control of a promoter with multiple

Farnesoid X Receptor Response Elements (FXREs).

Compound Treatment: Following a post-transfection incubation period, cells are treated with

a range of concentrations of EDP-305, a known FXR agonist (e.g., obeticholic acid) as a

positive control, and a vehicle control (e.g., DMSO).

Luciferase Assay: After a 24-hour incubation with the compounds, the cells are lysed, and a

luciferase substrate is added. The resulting luminescence, which is proportional to the level

of FXR activation, is measured using a luminometer.[2][5]

Data Analysis: The luminescence data is normalized to the vehicle control, and dose-

response curves are generated to calculate the EC₅₀ value, representing the concentration

at which EDP-305 elicits 50% of its maximal response.[2]

In Vivo Gene Expression Analysis in Mice
This protocol describes the general procedure for evaluating the effect of EDP-305 on FXR

target gene expression in vivo.

Methodology:

Animal Dosing: C57BL/6 mice are administered EDP-305 or a vehicle control via oral gavage

for a specified number of days.[5]

Tissue Collection: At the end of the treatment period, mice are euthanized, and liver and

intestinal tissues are collected.

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the collected tissues, and

its quality and quantity are assessed. The RNA is then reverse-transcribed into

complementary DNA (cDNA).

Quantitative Real-Time PCR (qRT-PCR): The expression levels of FXR target genes (e.g.,

Shp, Bsep, Cyp7a1) and a housekeeping gene (e.g., 18S rRNA) are quantified using qRT-

PCR with specific primers.[5]
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Data Analysis: The relative expression of the target genes is calculated using the delta-delta

Ct method, with the housekeeping gene used for normalization.[5]

Drug-Drug Interaction Profile
Preclinical studies indicated that CYP3A4 is the primary enzyme involved in the metabolism of

EDP-305.[8] Clinical studies in healthy volunteers have further characterized its drug-drug

interaction potential:

Coadministration with strong or moderate inhibitors and inducers of CYP3A4 is not

recommended.[8]

Caution is advised when co-administering with substrates of CYP3A4.[8]

There is a potential for increased exposure of CYP1A2 substrates with a narrow therapeutic

index when administered with EDP-305.[8]

The interaction potential with drug transporters is low.[8]

Conclusion
EDP-305 is a highly potent and selective non-bile acid FXR agonist that has shown promise in

preclinical models and a Phase II clinical trial for the treatment of NASH. Its ability to modulate

key pathways in bile acid and lipid metabolism, coupled with its anti-inflammatory and anti-

fibrotic effects, underscores its therapeutic potential. Further clinical development will be

necessary to fully establish its efficacy and safety profile for the treatment of chronic liver

diseases.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-International-J.-Gastroenterology-2019.pdf
https://www.sciencepublishinggroup.com/article/10.11648/j.ijg.20190301.12
https://www.sciencepublishinggroup.com/article/10.11648/j.ijg.20190301.12
https://www.sciencepublishinggroup.com/article/10.11648/j.ijg.20190301.12
https://pubchem.ncbi.nlm.nih.gov/compound/121428882
https://www.enanta.com/wp-content/uploads/2022/11/AASLD-2016-EDP-305-a-Novel-and-Selective-Farnesoid-X-Receptor-Exhibits-Excellent-Potency.pdf
https://www.enanta.com/wp-content/uploads/2022/02/EDP-305-NASH-TAG-2018-oral-presentation.pdf
https://pubmed.ncbi.nlm.nih.gov/34740705/
https://pubmed.ncbi.nlm.nih.gov/34740705/
https://pubmed.ncbi.nlm.nih.gov/35675500/
https://pubmed.ncbi.nlm.nih.gov/35675500/
https://www.benchchem.com/product/b15573276#what-is-the-chemical-structure-of-edp-305
https://www.benchchem.com/product/b15573276#what-is-the-chemical-structure-of-edp-305
https://www.benchchem.com/product/b15573276#what-is-the-chemical-structure-of-edp-305
https://www.benchchem.com/product/b15573276#what-is-the-chemical-structure-of-edp-305
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15573276?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

